(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride

Description

IUPAC Nomenclature and Structural Features

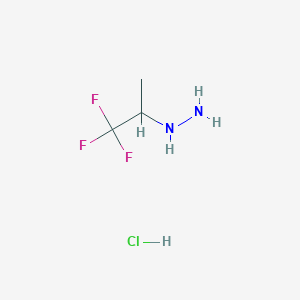

The compound’s systematic name, 1,1,1-trifluoropropan-2-ylhydrazine hydrochloride , is derived from its structural components:

- Propan-2-yl : A three-carbon chain with a substituent at position 2.

- 1,1,1-Trifluoro : Three fluorine atoms attached to carbon 1.

- Hydrazine : A –NHNH₂ group bonded to carbon 2.

- Hydrochloride : A chloride ion as the counterion.

The SMILES notation CC(C(F)(F)F)NN.Cl and InChIKey QUWNVFZXSXQMFS-UHFFFAOYSA-N provide precise digital representations of its structure.

Related Nomenclature and Derivatives

The parent compound, (1,1,1-trifluoropropan-2-yl)hydrazine , exists without the hydrochloride salt. Its CAS number (2764851-02-5) and molecular formula (C₃H₇F₃N₂) indicate the absence of the chloride counterion. Chiral variants, such as the (S)-enantiomer (CAS 2764851-03-6), demonstrate stereochemical diversity in synthetic applications.

Properties

IUPAC Name |

1,1,1-trifluoropropan-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2.ClH/c1-2(8-7)3(4,5)6;/h2,8H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWNVFZXSXQMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453472-98-4 | |

| Record name | (1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride typically involves the reaction of appropriate precursor compounds with suitable reagents. The specific synthetic route and reaction conditions can vary depending on the desired outcome and the starting materials used .

Industrial Production Methods

Industrial production methods for this compound generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used .

Major Products

The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different products compared to reduction or substitution reactions .

Scientific Research Applications

(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Physical Properties

The table below compares key parameters of (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride with analogous compounds:

Key Observations :

- Fluorination Impact : The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to the difluoro analog . This enhances stability in organic solvents and may improve bioavailability in drug candidates.

- Aromatic vs. Aliphatic Derivatives : 2-Naphthylhydrazine hydrochloride’s aromatic ring enables π-π stacking in chemosensors, whereas the aliphatic -CF₃ group in the target compound reduces steric hindrance in nucleophilic reactions .

(a) Nucleophilic Reactions

Hydrazine hydrochlorides are widely used in condensation reactions to form hydrazones, pyrazoles, and other heterocycles. For example:

- The target compound reacts with ketones/aldehydes to form hydrazones, a step critical in synthesizing indazoles and pyrazolines .

- In contrast, hydroxylamine hydrochloride preferentially forms oximes rather than hydrazones, as seen in the synthesis of isoxazolines .

(b) Catalytic Efficiency

Inhibition studies of aldol condensation () show that hydrazine derivatives generally exhibit lower catalytic efficiency compared to ethanolamine or arginine.

Research Findings and Limitations

- Efficiency in Heterocycle Formation : The target compound achieves moderate yields (30–90%) in pyrazoline synthesis, comparable to 2-Naphthylhydrazine hydrochloride but lower than hydroxylamine-derived oximes .

- Safety Profile: Its higher fluorine content correlates with increased toxicity compared to non-fluorinated analogs like phenylhydrazine hydrochloride .

Biological Activity

(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride, with the chemical formula C₃H₈ClF₃N₂ and CAS number 1453472-98-4, is a compound that has garnered attention for its potential biological activities. This hydrazine derivative is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's reactivity, allowing it to act as either a nucleophile or electrophile depending on the conditions. This duality enables it to participate in diverse chemical transformations and engage with biological macromolecules such as proteins and nucleic acids.

Key Interaction Pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways involved in various physiological processes.

Biological Applications

Research indicates that this compound has several promising applications in biology and medicine:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by disrupting microtubule dynamics or inducing apoptosis.

- Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing, particularly concerning neurodegenerative diseases like Alzheimer's disease.

- Drug Development : Its role as an intermediate in the synthesis of pharmaceuticals positions it as a valuable compound in drug discovery efforts.

Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Inhibition of β-secretase (BACE1)

A study highlighted the potential of this compound as a β-secretase inhibitor, which is crucial for developing treatments for Alzheimer's disease. The presence of the trifluoromethyl group was found to enhance binding affinity to BACE1 compared to other analogs. This suggests that structural modifications can significantly impact potency and selectivity against target enzymes .

Case Study 2: Antiparasitic Activity

Research into the compound's effects on Trypanosoma brucei indicated that it could disrupt microtubule formation within the parasite, leading to cell death. These findings support its potential as a lead candidate for treating human African trypanosomiasis .

Comparative Data Table

| Property | This compound | Other Hydrazines |

|---|---|---|

| Molecular Formula | C₃H₈ClF₃N₂ | Varies |

| CAS Number | 1453472-98-4 | Varies |

| Biological Activity | Anticancer, Neuroprotective | Varies |

| Mechanism of Action | Enzyme inhibition, receptor modulation | Varies |

| Applications | Drug development, antiparasitic research | Varies |

Q & A

Basic: What are the established synthetic routes for (1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride, and what purity optimization methods are recommended?

The synthesis typically involves nucleophilic substitution or condensation reactions between hydrazine derivatives and trifluoromethyl-containing precursors. For example, hydrazine hydrochloride may react with 1,1,1-trifluoroacetone under acidic conditions to form the target compound . Purification is critical and often achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel with polar eluents (e.g., methanol/dichloromethane). Purity (>95%) can be confirmed by HPLC with UV detection at 254 nm and compared to reference standards .

Advanced: How do structural modifications, such as the trifluoromethyl group, influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?

The trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing effect and resistance to enzymatic degradation. Computational studies suggest that the CF₃ group increases binding affinity to hydrophobic pockets in enzymes, as observed in antimicrobial assays where trifluorinated derivatives showed 2–3× higher potency than non-fluorinated analogs . Comparative NMR analysis (¹⁹F and ¹H) reveals steric and electronic effects on reaction kinetics, such as slower hydrolysis rates in aqueous buffers (pH 7.4) compared to chlorinated derivatives .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity. The ¹⁹F signal near -70 ppm is characteristic of the CF₃ group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 179.05) .

- HPLC-UV/Vis : Quantifies purity using a C18 column with 0.1% TFA in acetonitrile/water gradients .

Advanced: What strategies mitigate the compound’s instability in aqueous or oxidative conditions during biological assays?

Instability arises from hydrazine’s susceptibility to hydrolysis and oxidation. Recommended strategies:

- Storage : Anhydrous conditions at -20°C under inert gas (N₂/Ar) .

- Buffered Solutions : Use pH 4–5 acetate buffers to minimize hydrolysis. Add antioxidants like ascorbic acid (1 mM) to prevent oxidation .

- In Situ Derivatization : Convert to stable azo derivatives prior to cell-based assays .

Advanced: How do computational studies (e.g., DFT, molecular docking) rationalize the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations reveal the CF₃ group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity toward nucleophilic residues (e.g., cysteine thiols in enzymes). Molecular docking with bacterial dihydrofolate reductase (DHFR) predicts binding via hydrogen bonds between the hydrazine group and Asp27, with the CF₃ group occupying a hydrophobic subpocket .

Basic: What are the primary applications of this compound in academic research?

- Organic Synthesis : As a building block for trifluoromethylated azo dyes or heterocycles .

- Drug Discovery : Intermediate for antimicrobial or anticancer agents (e.g., via Schiff base formation) .

- Agrochemicals : Precursor to herbicides with enhanced environmental stability .

Advanced: What is the mechanism behind the compound’s reported antimicrobial activity, and how can researchers validate it experimentally?

The hydrazine moiety inhibits heme biosynthesis in bacteria by chelating Fe²⁺ in porphobilinogen synthase. Validation methods:

- Minimum Inhibitory Concentration (MIC) : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .

- Enzyme Assays : Measure inhibition of recombinant P. aeruginosa HemB using UV-Vis spectroscopy at 405 nm .

Advanced: How does the compound’s reactivity in nucleophilic substitution reactions compare to structurally related hydrazine derivatives?

The CF₃ group reduces nucleophilicity at the β-carbon due to steric hindrance and electron withdrawal. Kinetic studies show slower reaction rates with benzoyl chloride compared to 2-chlorophenylhydrazine derivatives (e.g., 50% conversion after 24h vs. 90% in 6h) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors .

- Waste Disposal : Neutralize with 10% acetic acid before disposal in halogenated waste containers .

Advanced: Are there documented contradictions in the literature regarding the compound’s biological efficacy, and how can these be resolved?

Some studies report variable MIC values (e.g., 8–32 µg/mL for S. aureus), possibly due to batch purity differences or assay conditions. Resolution strategies:

- Reproducibility Checks : Use standardized CLSI protocols .

- Impurity Profiling : LC-MS to identify byproducts (e.g., oxidized hydrazines) that may antagonize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.